6-[(2E)-2-{[5-(4-fluorophenyl)furan-2-yl]methylidene}hydrazinyl]-N,N'-diphenyl-1,3,5-triazine-2,4-diamine
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Overview
Description
6-[(2E)-2-{[5-(4-FLUOROPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-N2,N4-DIPHENYL-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound that features a combination of furan, hydrazine, and triazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2E)-2-{[5-(4-FLUOROPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-N2,N4-DIPHENYL-1,3,5-TRIAZINE-2,4-DIAMINE typically involves multi-step organic reactions. One common approach is the condensation reaction between 5-(4-fluorophenyl)furan-2-carbaldehyde and hydrazine derivatives, followed by cyclization with triazine precursors under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-[(2E)-2-{[5-(4-FLUOROPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-N2,N4-DIPHENYL-1,3,5-TRIAZINE-2,4-DIAMINE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The hydrazine moiety can be reduced to form hydrazides.
Substitution: The triazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring would yield furanones, while nucleophilic substitution on the triazine ring could yield various substituted triazines.
Scientific Research Applications
6-[(2E)-2-{[5-(4-FLUOROPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-N2,N4-DIPHENYL-1,3,5-TRIAZINE-2,4-DIAMINE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Medicine: Investigated for its potential as an anticancer agent due to its ability to interact with DNA and proteins.
Industry: Used in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-[(2E)-2-{[5-(4-FLUOROPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-N2,N4-DIPHENYL-1,3,5-TRIAZINE-2,4-DIAMINE involves its interaction with molecular targets such as enzymes and DNA. The compound can form covalent bonds with nucleophilic sites on proteins and nucleic acids, leading to inhibition of enzyme activity or disruption of DNA replication .
Comparison with Similar Compounds
Similar Compounds
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: Another fluorinated compound with potential anticancer activity.
Indole derivatives: Known for their diverse biological activities, including antiviral and anticancer properties.
Uniqueness
6-[(2E)-2-{[5-(4-FLUOROPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-N2,N4-DIPHENYL-1,3,5-TRIAZINE-2,4-DIAMINE is unique due to its combination of furan, hydrazine, and triazine moieties, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C26H20FN7O |
---|---|
Molecular Weight |
465.5 g/mol |
IUPAC Name |
2-N-[(E)-[5-(4-fluorophenyl)furan-2-yl]methylideneamino]-4-N,6-N-diphenyl-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C26H20FN7O/c27-19-13-11-18(12-14-19)23-16-15-22(35-23)17-28-34-26-32-24(29-20-7-3-1-4-8-20)31-25(33-26)30-21-9-5-2-6-10-21/h1-17H,(H3,29,30,31,32,33,34)/b28-17+ |
InChI Key |
NBJXCQBBFYGBMD-OGLMXYFKSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)NC2=NC(=NC(=N2)N/N=C/C3=CC=C(O3)C4=CC=C(C=C4)F)NC5=CC=CC=C5 |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=NC(=N2)NN=CC3=CC=C(O3)C4=CC=C(C=C4)F)NC5=CC=CC=C5 |
Origin of Product |
United States |
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